molecular formula C10H9BrF2O2 B1486275 Ethyl 5-bromo-2,3-difluorophenylacetate CAS No. 1807134-93-5

Ethyl 5-bromo-2,3-difluorophenylacetate

Cat. No. B1486275
M. Wt: 279.08 g/mol
InChI Key: ZRIUCCGQSCSYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-2,3-difluorophenylacetate (EBDFA) is a chemical compound that has been studied for its potential applications in the field of organic synthesis and laboratory experiments. EBDFA is a versatile reagent that can be used in a variety of reactions, such as the synthesis of heterocyclic compounds, the preparation of organometallic complexes and the synthesis of fluorinated compounds. EBDFA has also been studied for its potential applications in the biochemical and physiological sciences.

Mechanism Of Action

The mechanism of action of Ethyl 5-bromo-2,3-difluorophenylacetate is not completely understood. However, it is believed that the compound acts as a nucleophile, forming a covalent bond with the substrate molecule. This bond is then broken by the addition of a proton, resulting in the formation of a new product.

Biochemical And Physiological Effects

Ethyl 5-bromo-2,3-difluorophenylacetate has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Additionally, Ethyl 5-bromo-2,3-difluorophenylacetate has been shown to inhibit the enzymes thrombin and plasmin, which are involved in the clotting of blood.

Advantages And Limitations For Lab Experiments

Ethyl 5-bromo-2,3-difluorophenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, it is non-toxic and biodegradable, making it a safe reagent to use in the laboratory. However, there are some limitations to the use of Ethyl 5-bromo-2,3-difluorophenylacetate in laboratory experiments. It is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, the reaction of Ethyl 5-bromo-2,3-difluorophenylacetate with substrates can be slow and inefficient.

Future Directions

Ethyl 5-bromo-2,3-difluorophenylacetate has potential applications in a variety of fields, including organic synthesis, biochemical and physiological sciences, and drug development. Future research could focus on improving the synthesis of Ethyl 5-bromo-2,3-difluorophenylacetate and its derivatives, as well as studying its mechanism of action and potential effects on biochemical and physiological processes. Additionally, future research could explore the use of Ethyl 5-bromo-2,3-difluorophenylacetate as a catalyst for the synthesis of other compounds, such as peptides and carbohydrates. Finally, research could be conducted to explore the potential applications of Ethyl 5-bromo-2,3-difluorophenylacetate in the development of new drugs.

Scientific Research Applications

Ethyl 5-bromo-2,3-difluorophenylacetate has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of organometallic complexes, and the synthesis of fluorinated compounds. Ethyl 5-bromo-2,3-difluorophenylacetate has also been used as a reagent for the preparation of fluorinated compounds for use in the biochemical and physiological sciences. It has also been used as a catalyst in the synthesis of other compounds, such as peptides and carbohydrates.

properties

IUPAC Name

ethyl 2-(5-bromo-2,3-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)4-6-3-7(11)5-8(12)10(6)13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIUCCGQSCSYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2,3-difluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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